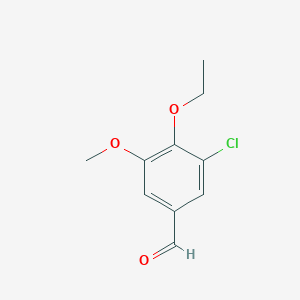

3-Chloro-4-ethoxy-5-methoxybenzaldehyde

Description

3-Chloro-4-ethoxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It is a benzaldehyde derivative, characterized by the presence of chloro, ethoxy, and methoxy substituents on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Propriétés

IUPAC Name |

3-chloro-4-ethoxy-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBVYQARIAYXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde typically involves the chlorination of 4-ethoxy-5-methoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring . Common reagents used in this process include thionyl chloride or phosphorus pentachloride, and the reaction is often conducted in an inert solvent such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to optimize reaction efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4-ethoxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 3-Chloro-4-ethoxy-5-methoxybenzoic acid.

Reduction: 3-Chloro-4-ethoxy-5-methoxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-Chloro-4-ethoxy-5-methoxybenzaldehyde is utilized in several scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde is largely dependent on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the chloro, ethoxy, and methoxy groups can influence the compound’s reactivity and interaction with other molecules. These interactions can affect molecular targets and pathways, such as enzyme inhibition or activation .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloro-4-methoxybenzaldehyde: Similar structure but lacks the ethoxy group.

4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but has a hydroxyl group instead of a chloro group.

Uniqueness

3-Chloro-4-ethoxy-5-methoxybenzaldehyde is unique due to the combination of chloro, ethoxy, and methoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.

Activité Biologique

3-Chloro-4-ethoxy-5-methoxybenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

IUPAC Name: this compound

Molecular Formula: C10H11ClO3

CAS Number: 749920-20-5

The compound features a benzaldehyde structure with chloro, ethoxy, and methoxy substituents, which can influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, modulating metabolic pathways.

- Receptor Binding: Its substituents can enhance lipophilicity, allowing it to penetrate cell membranes and interact with intracellular receptors.

- Oxidative Stress Modulation: The compound has been investigated for its potential effects on oxidative stress pathways, which are critical in various disease processes.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

- Anticancer Potential: The compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro studies indicate that it may induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways .

- Anti-inflammatory Effects: There is evidence suggesting that this compound can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against bacteria | , |

| Anticancer | Induces apoptosis in cancer cells | , |

| Anti-inflammatory | Modulates inflammatory pathways | , |

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent.

Case Study: Cytotoxicity in Cancer Cells

In another study focusing on the anticancer properties, the compound was tested against several human cancer cell lines. Results showed a dose-dependent reduction in cell viability, with mechanisms involving apoptosis being suggested through flow cytometry analysis .

Q & A

Q. Critical Factors :

- Temperature : Excess heat (>100°C) during ethoxylation may lead to dehalogenation.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve ethoxy group incorporation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product (typical yield: 60–75%) .

Basic: How do the substituents (chloro, ethoxy, methoxy) influence the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

The substituents modulate electron density on the benzene ring:

- Chloro (3-position) : Electron-withdrawing effect activates the ring for nucleophilic attack at positions ortho/para to it.

- Ethoxy (4-position) : Electron-donating group directs nucleophiles to the 2- and 6-positions.

- Methoxy (5-position) : Stabilizes intermediates via resonance but may sterically hinder reactions at adjacent positions.

Q. Experimental Validation :

- Kinetic Studies : Reactivity with amines (e.g., aniline) in DMSO shows regioselectivity at the 2-position (Hammett σ<sup>+</sup> = 0.78) .

- DFT Calculations : Confirm charge distribution trends using Gaussian09 with B3LYP/6-31G(d) .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions (e.g., demethylation or oxidation) during synthesis?

Methodological Answer:

Side Reactions :

- Demethylation : Occurs under strong acidic conditions (e.g., H2SO4).

- Oxidation : Aldehyde group may oxidize to carboxylic acid with KMnO4 or CrO3.

Q. Optimization Strategies :

- pH Control : Use buffered conditions (pH 7–8) during methoxylation to prevent acid-catalyzed demethylation.

- Redox Protection : Add antioxidants (e.g., BHT) or perform reactions under inert atmosphere (N2/Ar) to prevent aldehyde oxidation .

- DOE Approach : A central composite design (CCD) can model interactions between temperature, catalyst loading, and solvent polarity to maximize yield .

Advanced: What analytical techniques are most effective for characterizing and resolving structural ambiguities in derivatives of this compound?

Methodological Answer:

Key Techniques :

- NMR :

- <sup>1</sup>H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm; aldehyde proton at δ 10.1–10.3 ppm.

- <sup>13</sup>C NMR: Aldehyde carbon at δ 190–195 ppm; ethoxy carbons at δ 60–70 ppm.

- X-ray Crystallography : Resolves regiochemistry in substituted derivatives (e.g., SHELXL refinement for bond-length analysis) .

- HRMS : Confirms molecular formula (e.g., [M+H]<sup>+</sup> at m/z 229.0634 for C10H11ClO3).

Q. Data Contradiction Resolution :

- If NMR signals overlap (e.g., ethoxy vs. methoxy), use DEPT-135 or HSQC to assign quaternary carbons .

Advanced: How can discrepancies in reported biological activities (e.g., antimicrobial vs. inactive results) be systematically addressed?

Methodological Answer:

Root Causes :

- Structural Variants : Impurities (e.g., 3-chloro-4-hydroxy analogs) may skew bioactivity .

- Assay Conditions : Varying pH or nutrient media (e.g., Mueller-Hinton vs. LB agar) affect MIC values.

Q. Validation Protocol :

Purity Assessment : HPLC (C18 column, acetonitrile/water) to confirm >95% purity.

Dose-Response Curves : Test across 0.1–100 µM against S. aureus (ATCC 25923) in triplicate.

Comparative Studies : Use structural analogs (e.g., 3-chloro-4-ethoxy-5-fluorobenzaldehyde) as controls to isolate substituent effects .

Basic: What are the compound’s applications as a building block in medicinal chemistry?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.